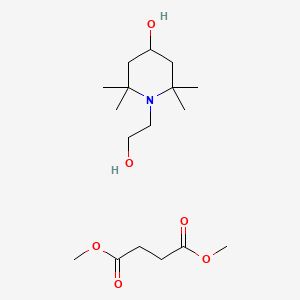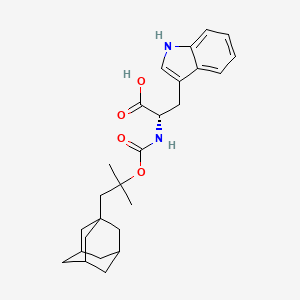
Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide is a complex chemical compound that features tungsten in a +2 oxidation state. This compound is notable for its unique structure, which includes trihydrate and hydroxysilanoylolate groups. Tungsten compounds are known for their high melting points, density, and strength, making them valuable in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide typically involves the reaction of tungsten precursors with silanol and hydroxide sources under controlled conditions. One common method is the hydrothermal reaction, where tungsten oxide nanoparticles are introduced onto layered double-hydroxide nanosheets . The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis or other scalable methods such as sol-gel processes. These methods allow for the production of significant quantities of the compound, which can then be used in various applications.
化学反応の分析
Types of Reactions
Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of tungsten.
Reduction: It can be reduced to lower oxidation states or elemental tungsten.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as hydrogen gas, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield tungsten trioxide, while reduction could produce elemental tungsten. Substitution reactions can result in various tungsten complexes with different ligands.
科学的研究の応用
Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
作用機序
The mechanism by which Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide exerts its effects involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound can facilitate electron transfer reactions, enhancing the efficiency of the process . In biological applications, it may interact with cellular components, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
Tungsten trioxide (WO3): Known for its catalytic and photocatalytic properties.
Molybdenum trioxide (MoO3): Similar in structure and reactivity, used in various catalytic applications.
Tungsten disulfide (WS2): Used in lubrication and as a catalyst in electrochemical applications.
Uniqueness
Tungsten(2+) trihydrate hydroxysilanoylolate hydroxide is unique due to its specific combination of tungsten in a +2 oxidation state with trihydrate and hydroxysilanoylolate groups. This unique structure imparts distinct properties, making it valuable in specialized applications where other tungsten compounds may not be as effective.
特性
IUPAC Name |
hydroxy-oxido-oxosilane;tungsten(2+);hydroxide;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HO3Si.4H2O.W/c1-4(2)3;;;;;/h1H;4*1H2;/q-1;;;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEFEAFFAQFPFZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[OH-].O[Si](=O)[O-].[W+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O7SiW |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(5Z,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B8113028.png)



![6-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8113055.png)
![1-Benzyl6-tert-butyl3-methyl-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B8113058.png)




![rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B8113073.png)

